SYK Kinase Inhibitory Activity of N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine at 7 nM IC50
N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine (CAS 113248-64-9) demonstrates direct inhibitory activity against human recombinant spleen tyrosine kinase (SYK) with an IC50 value of 7 nM [1]. This represents sub-10 nanomolar potency against a clinically validated target involved in B-cell receptor signaling and inflammatory pathways. By comparison, the structurally distinct SYK inhibitor fostamatinib (R406 active metabolite) exhibits an IC50 of 41 nM in cell-free assays . The approximately 6-fold greater potency of the target compound relative to fostamatinib in biochemical assays establishes this secondary amine as a promising starting scaffold for SYK-targeted lead optimization, particularly where high biochemical potency is the primary screening criterion.
| Evidence Dimension | SYK kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Fostamatinib active metabolite (R406): 41 nM |
| Quantified Difference | Target compound is approximately 6-fold more potent (7 nM vs 41 nM) |
| Conditions | Inhibition of human recombinant SYK (amino acid residues 360-635) after 10 min incubation, measured by scintillation counting analysis |
Why This Matters
The sub-10 nM biochemical potency against SYK justifies procurement for kinase inhibitor screening cascades where biochemical IC50 is the primary gatekeeper, offering a 6-fold potency advantage over the clinically benchmarked comparator.
- [1] BindingDB Entry BDBM50400046. IC50 = 7 nM. Inhibition of human recombinant spleen tyrosine kinase (360 to 635 amino acid residues) after 10 mins by scintillation counting analysis. View Source
